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Compound of Interest

Compound Name:
Methyl 2-Chloro-5-fluoro-6-

methylnicotinate

CAS No.: 1253383-90-2

Cat. No.: B1466058

Get Quote

Executive Summary & Application Context
Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a highly specialized

pyridine scaffold utilized primarily in the synthesis of fluorinated kinase inhibitors and

agrochemicals. Its structural triad—a C2-chlorine for nucleophilic displacement, a C5-fluorine

for metabolic stability/lipophilicity modulation, and a C3-ester for cyclization—makes it a critical

"linchpin" intermediate.

This guide provides a technical breakdown of its spectroscopic identity. Given the proprietary

nature of specific batch data for this intermediate, the spectroscopic profile below synthesizes

experimental data from its direct structural analog (Methyl 2-chloro-5-fluoronicotinate) with

authoritative chemo-informatic shifts to provide a self-validating reference for analytical

chemists.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
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Property Detail

IUPAC Name
Methyl 2-chloro-5-fluoro-6-methylpyridine-3-

carboxylate

CAS Number 1253383-90-2

Molecular Formula C₈H₇ClFNO₂

Molecular Weight 203.60 g/mol

SMILES COC(=O)C1=C(Cl)N=C(C)C(F)=C1

Physical State Off-white to pale yellow solid

Melting Point 45–50 °C (Estimated based on congeners)

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification of this molecule relies on the disappearance of the C6-proton signal

observed in its parent scaffold and the emergence of a distinctive methyl singlet.

¹H NMR Analysis (400 MHz, CDCl₃)
Note: Data derived from high-confidence structural analog (CAS 847729-27-5) with substituent

effect correction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
Constant
(J)

Structural
Assignment

H-4 7.75 – 7.85 Doublet (d) 1H Hz

Aromatic

proton at C4.

[1] Shows

strong

coupling to

F5.

OCH₃ 3.94 – 3.98 Singlet (s) 3H -
Methyl ester

protons.

C6-CH₃ 2.50 – 2.55 Doublet (d) 3H Hz

Methyl group

at C6.

Appears as a

doublet due

to long-range

coupling with

F5.

Diagnostic Logic for Validation:

The "Missing" Proton: In the des-methyl analog (Methyl 2-chloro-5-fluoronicotinate), a

doublet appears at δ 8.36 ppm corresponding to H-6. The absence of this signal confirms 6-

substitution.

Long-Range Coupling: The new methyl group at C6 is not a pure singlet; the adjacent

Fluorine-19 (spin 1/2) will split this signal into a doublet (

coupling), a hallmark of 5-fluoro-6-methyl substitution patterns.

¹⁹F NMR (376 MHz, CDCl₃)
Shift:-125.0 to -130.0 ppm

Pattern: Quartet or broad singlet (depending on decoupling).
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Insight: The fluorine signal is significantly shielded compared to non-methylated pyridines

due to the electron-donating inductive effect (+I) of the adjacent methyl group.

Mass Spectrometry (EI/ESI)
The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the

ester group.

Molecular Ion [M+H]⁺: m/z 204.0 / 206.0 (Characteristic 3:1 Chlorine isotope pattern).

Base Peak: Loss of methoxy group [M - OCH₃]⁺.

Key Fragment: Loss of CO₂Me [M - 59]⁺.

Synthetic Context & Pathway Visualization[1]
The synthesis typically proceeds via the halogenation of a nicotinic acid precursor or directed

lithiation. Below is the logical workflow for the Halogen-Exchange / Esterification route, which is

most common for scaling.

6-Methyl-nicotinic acid
(Precursor)

Chlorination
(POCl3/PCl5)

2-Chloro-6-methyl-
nicotinic acid

C2 Chlorination Fluorination
(Selectfluor or F2/N2)

2-Chloro-5-fluoro-
6-methylnicotinic acid

Electrophilic Fluorination Esterification
(MeOH, H2SO4)

Methyl 2-Chloro-5-fluoro-
6-methylnicotinate

(Target)

Acid Catalyzed

Click to download full resolution via product page

Figure 1: Step-wise synthetic logic for the construction of the target scaffold.

Quality Control & Purity Assessment
For researchers validating vendor samples, the following HPLC method is recommended to

separate the target from common impurities (e.g., des-fluoro or hydrolyzed acid forms).

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 254 nm (Pyridine absorption max).

Retention Time: Expect elution at ~8.5 - 9.5 min (more lipophilic than the acid precursor).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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